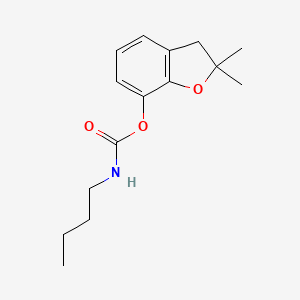
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl butylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl butylcarbamate: is a synthetic organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl butylcarbamate typically involves the following steps:
Formation of 2,2-Dimethyl-2,3-dihydrobenzofuran: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Butylcarbamate Group: This step involves the reaction of 2,2-Dimethyl-2,3-dihydrobenzofuran with butyl isocyanate in the presence of a catalyst such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Reduced forms of the compound.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Activity: Benzofuran derivatives, including this compound, have shown potential antimicrobial properties, making them candidates for developing new antibiotics.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing new therapeutic agents for various diseases.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl butylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application, such as antimicrobial activity or catalysis.
Comparison with Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran: A closely related compound with similar structural features but lacking the butylcarbamate group.
7-Bromo-2,3-dihydrobenzofuran: Another derivative with a bromine atom at the 7-position, exhibiting different chemical properties.
Uniqueness: 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl butylcarbamate stands out due to the presence of the butylcarbamate group, which imparts unique chemical and biological properties
Properties
CAS No. |
62204-90-4 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-butylcarbamate |
InChI |
InChI=1S/C15H21NO3/c1-4-5-9-16-14(17)18-12-8-6-7-11-10-15(2,3)19-13(11)12/h6-8H,4-5,9-10H2,1-3H3,(H,16,17) |
InChI Key |
FSACXUFVSANALA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


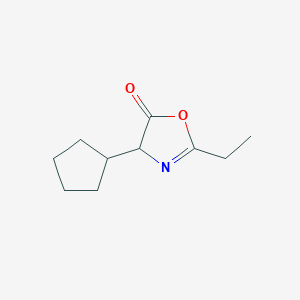



![2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15208127.png)

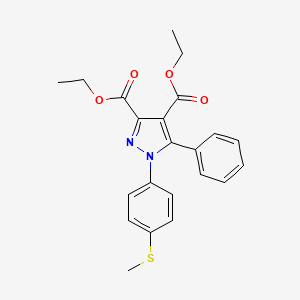
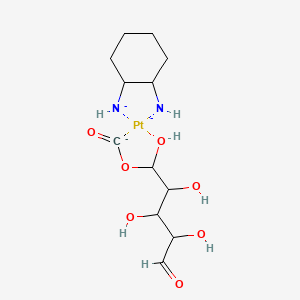
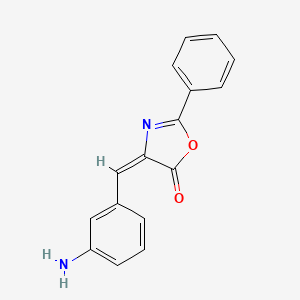
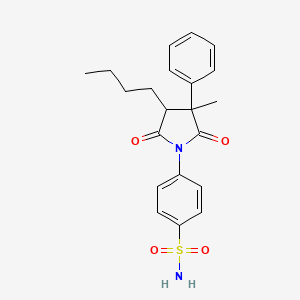

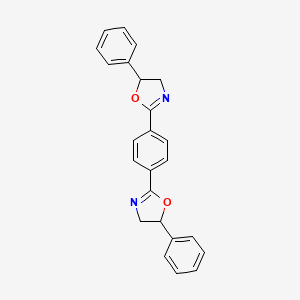
![4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B15208185.png)
![2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine](/img/structure/B15208188.png)
